1-Isopropoxy-2-propanol, (R)-
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Overview
Description
1-Isopropoxy-2-propanol, ®-, also known as ®-1-isopropoxypropan-2-ol, is an organic compound with the molecular formula C6H14O2. It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropoxy-2-propanol, ®-, can be synthesized through several methods. One common approach involves the reaction of isopropyl alcohol with propylene oxide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product .
Industrial Production Methods: In industrial settings, the production of 1-isopropoxy-2-propanol, ®-, often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropoxy-2-propanol, ®-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to yield primary alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are often employed in substitution reactions
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Various substituted alcohols depending on the reagents used
Scientific Research Applications
1-Isopropoxy-2-propanol, ®-, finds applications in multiple fields:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is employed in the preparation of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of coatings, adhesives, and other industrial products
Mechanism of Action
The mechanism by which 1-isopropoxy-2-propanol, ®-, exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .
Comparison with Similar Compounds
1-Propoxy-2-propanol: Another isomer with similar properties but different spatial arrangement.
2-Isopropoxy-1-propanol: A structural isomer with the isopropoxy group attached to a different carbon atom
Uniqueness: 1-Isopropoxy-2-propanol, ®-, is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes .
Properties
CAS No. |
609847-70-3 |
---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
(2R)-1-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C6H14O2/c1-5(2)8-4-6(3)7/h5-7H,4H2,1-3H3/t6-/m1/s1 |
InChI Key |
AFHJYKBGDDJSRR-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](COC(C)C)O |
Canonical SMILES |
CC(C)OCC(C)O |
Origin of Product |
United States |
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